molecular formula C12H11N3O B6205498 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile CAS No. 2104850-49-7

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No. B6205498
CAS RN: 2104850-49-7
M. Wt: 213.2
InChI Key:
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Description

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile, commonly referred to as 2-DBN, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in polar organic solvents and can be synthesized in a laboratory setting. 2-DBN is a versatile compound that has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a fluorescent probe for imaging, as a reagent for chemical modification, and as an inhibitor of enzyme activity.

Scientific Research Applications

2-DBN has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a fluorescent probe for imaging, and as a reagent for chemical modification. It has also been used as an inhibitor of enzyme activity, as a fluorescent indicator for calcium ions, and as a fluorescent dye for DNA detection.

Mechanism of Action

2-DBN is a versatile compound that can act as an enzyme inhibitor, fluorescent probe, or reagent for chemical modification. As an enzyme inhibitor, 2-DBN binds to the active site of the enzyme and blocks its activity. As a fluorescent probe, 2-DBN absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used for imaging. As a reagent for chemical modification, 2-DBN can be used to modify the structure of a molecule or to attach a label to a molecule.
Biochemical and Physiological Effects
2-DBN has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatidylinositol-3-kinase (PI3K) and cyclooxygenase-2 (COX-2). It has also been found to have antioxidant and anti-inflammatory effects. In addition, 2-DBN has been found to be a potential anti-cancer agent and to have potential anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-DBN is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using 2-DBN is its low cost and availability. In addition, 2-DBN can be synthesized in a laboratory setting, which makes it a convenient and readily available reagent. However, 2-DBN is a toxic compound and should be handled with care. It should also be used in a well-ventilated area.

Future Directions

2-DBN is a versatile compound that has a wide range of potential applications in scientific research. Potential future directions for research include the development of new synthetic methods for the synthesis of 2-DBN, the investigation of its effects on other enzymes and biological systems, the development of new fluorescent probes based on 2-DBN, and the development of new applications for 2-DBN in drug discovery and development. In addition, further research is needed to explore the potential therapeutic applications of 2-DBN, such as its potential use as an anti-cancer or anti-bacterial drug.

Synthesis Methods

2-DBN can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of benzonitrile with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. This reaction produces 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile. The product can then be purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile involves the reaction of 4-cyanophenol with 1,5-dimethyl-1H-pyrazole in the presence of a base to form the intermediate 2-(4-cyanophenoxy)-1,5-dimethylpyrazole. This intermediate is then reacted with an alkylating agent, such as methyl iodide, to form the final product.", "Starting Materials": ["4-cyanophenol", "1,5-dimethyl-1H-pyrazole", "base", "alkylating agent (e.g. methyl iodide)"], "Reaction": ["Step 1: React 4-cyanophenol with 1,5-dimethyl-1H-pyrazole in the presence of a base (e.g. potassium carbonate) and a solvent (e.g. DMF) to form 2-(4-cyanophenoxy)-1,5-dimethylpyrazole.", "Step 2: React the intermediate 2-(4-cyanophenoxy)-1,5-dimethylpyrazole with an alkylating agent (e.g. methyl iodide) in the presence of a base (e.g. potassium carbonate) and a solvent (e.g. DMF) to form 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile." ] }

CAS RN

2104850-49-7

Molecular Formula

C12H11N3O

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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